Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with ethyl 4-aminobenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO (OXO)ACETATE
- 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 4-ETHYL-1-PIPERAZINECARBODITHIOATE
- ALLYL [(6-AMINO-1,3-BENZOTHIAZOL-2-YL)THIO]ACETATE HYDRATE
Uniqueness
ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H19N3O4S/c1-3-25-14-9-10-15-16(11-14)27-19(21-15)22-18(24)20-13-7-5-12(6-8-13)17(23)26-4-2/h5-11H,3-4H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
RURFTKIXCMMMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.